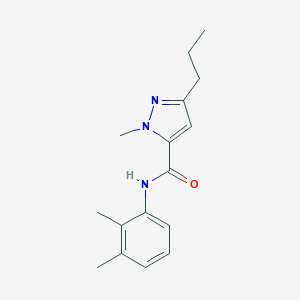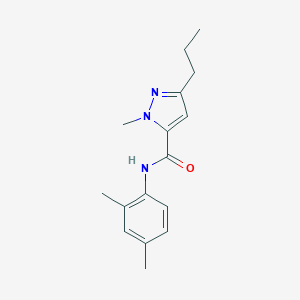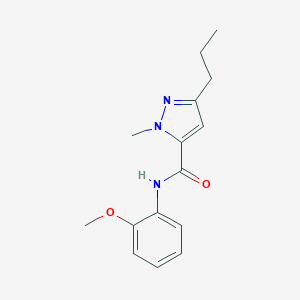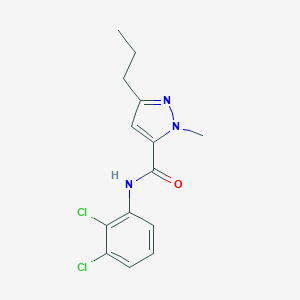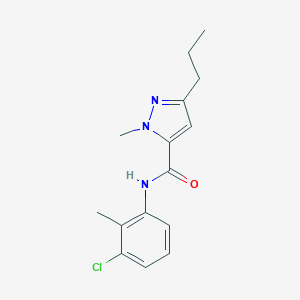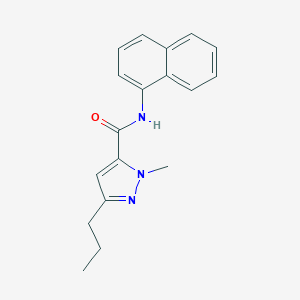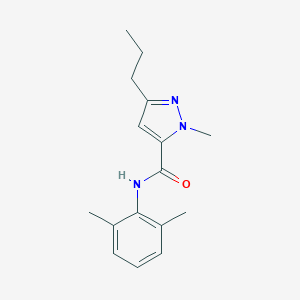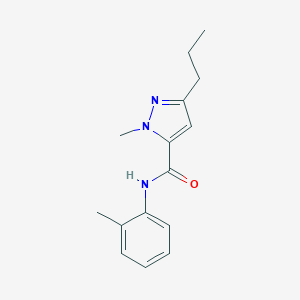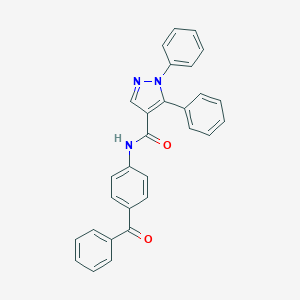![molecular formula C21H17ClFNO B287136 N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287136.png)
N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines. Cytokines are proteins that regulate the immune system, and aberrant cytokine signaling is associated with several autoimmune diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus.
Wirkmechanismus
BMS-986165 is a selective inhibitor of TYK2, which is involved in the signaling pathways of several cytokines. The compound binds to the ATP-binding site of TYK2 and prevents its activation. This leads to the inhibition of downstream signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. Inhibition of these cytokines leads to a reduction in inflammation and improvement in disease symptoms.
Biochemical and Physiological Effects
BMS-986165 has been shown to have a potent inhibitory effect on TYK2 activity. In preclinical models, the compound has been shown to reduce inflammation and improve disease symptoms in autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. The compound has also been shown to have a good safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986165 has several advantages for lab experiments. The compound is selective for TYK2 and does not inhibit other N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide family members, which reduces the risk of off-target effects. The compound has also been shown to have a good safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, the compound has some limitations. The synthesis of BMS-986165 is complex and requires several steps, which may limit its availability for lab experiments. In addition, the compound is currently in clinical trials, which may limit its availability for research purposes.
Zukünftige Richtungen
BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus. There are several future directions for the development of BMS-986165. One direction is to evaluate the efficacy of the compound in combination with other therapies for autoimmune diseases. Another direction is to evaluate the safety and efficacy of the compound in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the mechanism of action of BMS-986165 could be further elucidated to better understand its effects on cytokine signaling pathways.
Synthesemethoden
The synthesis of BMS-986165 involves several steps starting from commercially available starting materials. The key step involves the coupling of 2-fluoro[1,1'-biphenyl]-4-ylboronic acid with 4-chlorobenzoyl chloride to form the intermediate 4-chloro-N-(2-fluoro[1,1'-biphenyl]-4-yl)benzamide. This intermediate is then coupled with 2-bromo-2-methylpropanoic acid to form the final product, BMS-986165. The synthesis has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. The compound has been shown to inhibit the activity of TYK2, which is involved in the signaling pathways of several cytokines such as IL-12, IL-23, and type I interferons. Inhibition of these cytokines has been shown to reduce inflammation and improve disease symptoms in preclinical models.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide |
|---|---|
Molekularformel |
C21H17ClFNO |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C21H17ClFNO/c1-14(21(25)24-18-10-8-17(22)9-11-18)16-7-12-19(20(23)13-16)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,25) |
InChI-Schlüssel |
VISVTDOOAKCNHK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B287053.png)
![1-methyl-N-[4-(4-methylbenzoyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287060.png)
![N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287061.png)
![3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B287062.png)
![1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B287063.png)
